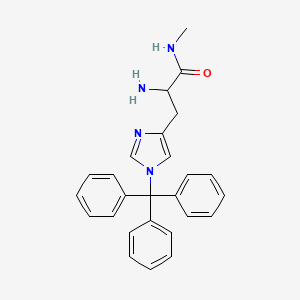

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

Description

Properties

IUPAC Name |

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O/c1-28-25(31)24(27)17-23-18-30(19-29-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURIMOCYPMTPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves the nucleophilic alkylation of 1-tritylimidazole using (R)-2-((benzyloxy)methyl)oxirane under strongly basic conditions. Key steps include:

-

Deprotonation : n-Butyllithium (1.6 M in hexane) deprotonates the imidazole at the C4 position, generating a resonance-stabilized anion.

-

Epoxide Activation : The oxirane’s strained ring undergoes nucleophilic attack by the imidazolide anion at the less substituted carbon, forming a secondary alkoxide intermediate.

-

Workup and Purification : Aqueous extraction followed by silica gel chromatography (ethyl acetate/hexane, 1:1) isolates the product as a pale yellow oil.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

|---|---|

| Starting Material | 1-Tritylimidazole (3.10 g) |

| Epoxide | (R)-2-((Benzyloxy)methyl)oxirane (1.52 mL) |

| Base | n-BuLi (6.9 mL, 1.6 M in hexane) |

| Solvent | Tetrahydrofuran (80 mL) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 2.5 hours (1.5 h at 0°C + 1 h at RT) |

| Yield | 1.402 g (45% based on imidazole) |

Spectral Characterization

-

1H NMR (CDCl3) : δ 2.06 (dd, J = 2.8, 18.0 Hz, 2H, CH2), 3.08–3.21 (m, 2H, NCH2), 3.55–3.70 (m, 1H, CHNH2), 4.36 (s, 2H, OCH2Ph), 6.73–6.93 (m, 2H, imidazole-H), 7.0–7.4 (m, 20H, Trt + benzyl).

-

The benzyloxy group (δ 4.36) suggests incomplete deprotection, necessitating subsequent steps for full conversion to the target amine.

Peptide Coupling via Protected Histidine Derivatives

Boc-His(Trt)-OH as a Precursor

Nα-Boc-N(im)-trityl-L-histidine (Boc-His(Trt)-OH) serves as a key intermediate for amide bond formation. The synthesis proceeds as follows:

-

Carboxylic Acid Activation : Boc-His(Trt)-OH is treated with HBTU or EDCI in the presence of HOBt to form an active ester.

-

Methylamine Coupling : Reaction with methylamine in DMF or THF introduces the N-methylamide group.

-

Boc Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, yielding the free amine.

Table 2: Coupling Reaction Optimization

| Parameter | Value |

|---|---|

| Coupling Reagent | HBTU (1.1 equiv) |

| Base | DIPEA (3.0 equiv) |

| Solvent | DMF |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12–24 hours |

| Yield (Two Steps) | 60–70% |

Advantages and Limitations

-

Advantages : High enantiomeric purity (>98% ee) due to chiral integrity of Boc-His(Trt)-OH.

-

Limitations : Requires chromatographic purification post-deprotection to remove trityl byproducts.

Comparative Analysis of Methods

Efficiency and Scalability

Functional Group Compatibility

-

The trityl group remains stable under both basic (n-BuLi) and acidic (TFA) conditions, enabling orthogonal deprotection strategies.

Industrial-Scale Considerations

Cost-Benefit Analysis

Environmental Impact

-

Silica gel chromatography in both methods generates significant solvent waste, prompting exploration of solvent-recycling protocols.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound, potentially altering the imidazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide serves as a lead compound in drug design targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance pharmacological properties.

2. Neuropharmacology:

Preliminary studies indicate that this compound may modulate neurotransmitter systems, potentially acting as an inhibitor of enzymes involved in metabolic pathways. Its imidazole moiety is known for significant interactions with biological receptors, making it a candidate for further exploration in neurological disorders.

Antimicrobial and Anticancer Activities

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity: Compounds with imidazole structures have been evaluated for their effectiveness against various pathogens, including Mycobacterium tuberculosis. Studies suggest that such compounds can inhibit key mycobacterial enzymes, contributing to their antimicrobial efficacy .

- Anticancer Activity: The compound's potential as an anticancer agent has been explored through in vitro studies, showing significant growth inhibition against various cancer cell lines. For example, derivatives of related structures have shown promising results against breast and colon cancer cells .

Case Studies and Interaction Studies

Case Study 1: Neuropharmacological Evaluation

A study evaluated the binding affinity of this compound towards L-type amino acid transporter 1 (LAT1). The results indicated significant inhibition of amino acid uptake, suggesting potential therapeutic applications in treating neurological disorders .

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted to assess the anticancer effects of this compound on various human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

N-Alkyl Substitutions

- (2S)-2-Amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide: The N-propyl variant (CAS 171176-63-9) exhibits increased lipophilicity due to the longer alkyl chain, which may affect bioavailability and tissue distribution .

Aromatic and Heterocyclic Moieties

- (S)-2-Amino-N-methyl-3-(2,3,5,6-tetrafluorophenyl)propanamide: Replacing the tritylimidazole group with a tetrafluorophenyl ring introduces strong electron-withdrawing effects, likely altering electronic properties and target selectivity. This compound’s fluorinated aromatic system could enhance binding to hydrophobic pockets in enzymes or receptors .

Anticonvulsant Activity

Propanamide derivatives are known for anticonvulsant properties, as seen in compounds like N-acetylpropanamide (Table 4, ), which interact with neuronal membranes to modulate sodium channel permeability . The tritylimidazole group in the target compound may enhance blood-brain barrier penetration compared to bulkier analogs like N-(tert-butyl)sulfamoylphenyl-propanamides (), which are more polar due to sulfonamide groups .

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Sulfamoyl-containing propanamides (e.g., ) exhibit carbonic anhydrase inhibition, a mechanism absent in the target compound due to the lack of sulfonamide groups .

- HDAC Targeting : Triazolyl-propanamides () are designed for HDAC inhibition, leveraging the triazole’s metal-chelating ability, whereas the target compound’s imidazole may compete for similar binding sites .

Physical and Chemical Properties

*Lipophilicity estimated based on substituent effects.

Biological Activity

2-Amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes an amino group, a methyl group, and a tritylimidazol moiety. This unique structure may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Histamine Receptors : The compound may act as a ligand for histamine receptors (H1 and H4), influencing inflammatory responses and various physiological processes. Research indicates that imidazole derivatives often exhibit affinity for these receptors, suggesting potential therapeutic roles in conditions like asthma and allergic reactions .

- Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells. Its structural similarity to other known pharmacological agents suggests it could inhibit or activate key enzymes involved in these pathways .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests a promising role in cancer therapy, particularly for solid tumors .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis . The study highlighted the importance of the imidazole ring in mediating these effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low risk profile at therapeutic doses, although further studies are needed to fully elucidate its safety profile .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting temperature, solvent polarity, and stoichiometry. For example, and highlight refluxing with hydroxylamine hydrochloride and KOH to form similar triazolylpropanamides. Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) for purification, and monitor intermediates via TLC. Yield improvements may require protecting-group strategies for the trityl moiety to prevent premature deprotection .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Combine ¹H/¹³C NMR (for imidazole and trityl proton assignments), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and IR spectroscopy to verify amide C=O stretches (~1650–1700 cm⁻¹). and emphasize ¹H NMR coupling patterns (e.g., imidazole protons at δ 7.2–8.0 ppm) and DEPT-135 for carbon hybridization analysis. Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can stability studies under varying pH and temperature conditions be designed to assess degradation pathways?

- Methodological Answer : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via LC-MS at timed intervals. Use kinetic modeling (e.g., first-order decay) to calculate half-life. and suggest that imidazole rings and amide bonds are prone to hydrolysis at acidic pH, while trityl groups may oxidize under high-temperature conditions. Stabilizers like antioxidants (e.g., BHT) can be tested .

Q. What computational methods are suitable for predicting the compound’s reactivity in histone deacetylase (HDAC) inhibition assays?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using HDAC crystal structures (e.g., PDB: 4LX6) to assess binding affinity. Quantum mechanical calculations (DFT, B3LYP/6-31G*) can evaluate charge distribution on the imidazole and amide moieties. supports integrating reaction path simulations (e.g., NEB method) to model transition states during enzyme inhibition .

Q. How can contradictions in antiproliferative activity data across cell lines be systematically resolved?

- Methodological Answer : Conduct dose-response assays (0.1–100 µM) in triplicate across multiple cell lines (e.g., HeLa, MCF-7). Use ANOVA to identify statistically significant variations. and recommend controlling for variables like serum concentration, passage number, and incubation time. Cross-validate results with Western blotting (e.g., p21 or caspase-3 activation) to confirm mechanistic consistency .

Q. How to design a factorial experiment evaluating the impact of substituents on bioactivity?

- Methodological Answer : Apply a 2³ factorial design (e.g., substituent position, electron-withdrawing/donating groups, steric bulk). Test variables using derivatives synthesized via parallel synthesis. and suggest using response surface methodology (RSM) to model interactions. Measure IC₅₀ values and correlate with Hammett σ constants or steric parameters (e.g., Taft’s Eₛ) to establish structure-activity relationships .

Data Management and Validation

- Key Tools : Use chemical software () for spectral data archiving and cheminformatics analysis (e.g., KNIME or ChemAxon). For reproducibility, document all steps in electronic lab notebooks (ELNs) with version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.